mechanism of RuCl(p-cymene)[(R,R)-Ts-DPEN] catalysis
mechanism of RuCl(p-cymene)[(R,R)-Ts-DPEN] catalysis
An In-Depth Technical Guide to the Catalytic Mechanism of RuCl(p-cymene)[(R,R)-Ts-DPEN]
Authored by: A Senior Application Scientist
Abstract
The RuCl(p-cymene)[(R,R)-Ts-DPEN] complex, pioneered by Noyori and his contemporaries, stands as a paragon of efficiency and selectivity in the field of asymmetric synthesis. Its application in asymmetric transfer hydrogenation (ATH) for the reduction of prochiral ketones and imines has become a cornerstone reaction in the synthesis of chiral alcohols and amines, which are vital building blocks in the pharmaceutical and fine chemical industries. This guide provides an in-depth exploration of the core mechanistic principles governing this powerful catalytic system. We will dissect the individual components of the catalyst, elucidate the step-by-step catalytic cycle, and explore the subtle interactions that dictate its remarkable enantioselectivity. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, field-proven understanding of this catalyst's function beyond a standard literature review.
Introduction: The Advent of a Bifunctional Catalyst
Enantioselective synthesis, the ability to produce a single enantiomer of a chiral molecule, is a critical discipline in modern chemistry. The physiological effects of enantiomers can differ profoundly, with one providing a therapeutic benefit while the other may be inert or even toxic. The development of catalysts that can control stereochemistry with high fidelity is therefore of paramount importance.
The journey to the highly efficient RuCl(p-cymene)[(R,R)-Ts-DPEN] system was an evolution from earlier ruthenium-phosphine catalysts. A pivotal breakthrough was the incorporation of chiral diamine ligands, which led to a new class of "bifunctional" catalysts.[1] This concept, developed by Ryoji Noyori's group, describes a mechanism where both the metal center and the ligand actively and cooperatively participate in the key bond-forming step.[1][2] The RuCl(p-cymene)[(R,R)-Ts-DPEN] complex is a pre-catalyst that, upon activation, becomes a quintessential example of this elegant mechanistic principle, demonstrating exceptional activity and selectivity in transfer hydrogenation.[1]
Deconstructing the Pre-catalyst: A Symphony of Ligands
The remarkable capabilities of this catalyst stem from the synergistic interplay of its three key components, arranged in a stable, three-legged piano-stool geometry.[3]
-
The Ruthenium(II) Center : As the metallic heart of the complex, the Ru(II) ion orchestrates the entire catalytic process. Its d⁶ electron configuration makes it well-suited for the oxidative addition and reductive elimination steps inherent in many catalytic cycles, including the formation of the crucial ruthenium-hydride intermediate.[4]
-
The η⁶-p-cymene Ligand : This arene ligand acts as a stable, spectator scaffold, firmly bound to the ruthenium center. While not directly involved in the hydrogen transfer, its steric bulk and electronic properties help to create a defined chiral pocket around the metal.[5] Modifications to this arene group can influence the catalyst's solubility and stability, and its orientation plays a subtle but crucial role in the enantioselective transition state through non-covalent interactions.[6][7]
-
The (R,R)-Ts-DPEN Ligand : This is the chiral directing group and the source of the catalyst's bifunctionality.
-
(1R,2R)-1,2-diphenylethylenediamine (DPEN) : The chiral diamine backbone establishes the stereochemical environment. The two phenyl groups create a rigid C₂-symmetric scaffold that effectively shields two quadrants around the metal center, forcing the substrate to approach from a specific direction.
-
N-(p-toluenesulfonyl) (Tosyl) Group : The tosyl group is not merely a protecting group. The nitrogen-bound proton (N-H) of the sulfonamide is rendered sufficiently acidic to participate directly in the catalytic cycle. This N-H bond, in concert with the ruthenium-hydride, is the defining feature of the bifunctional mechanism.
-
The Core Mechanism: From Pre-catalyst to Chiral Product
The commercially available RuCl(p-cymene)[(R,R)-Ts-DPEN] is a stable 18-electron pre-catalyst.[1] It is not catalytically active itself and requires an in-situ activation sequence to enter the catalytic cycle. This process is typically achieved by treating the pre-catalyst with a base in the presence of a hydrogen donor.
Catalyst Activation: Forging the Active Species
The activation pathway involves two key transformations:
-
Formation of the 16-Electron Amido Complex : In the presence of a base (e.g., KOH or triethylamine), the pre-catalyst eliminates HCl. The base abstracts the acidic proton from the tosylamide nitrogen, leading to the formation of a coordinatively unsaturated 16-electron ruthenium(II) amido complex.[1]
-
Generation of the 18-Electron Hydride Catalyst : This amido species readily reacts with a hydrogen donor, such as isopropanol or formic acid. The ruthenium center facilitates the heterolytic cleavage of a C-H or O-H bond from the donor, forming the active 18-electron ruthenium(II) hydride species, [RuH(p-cymene)((R,R)-Ts-DPEN)].[1] This is the true catalyst that carries out the asymmetric reduction.
The Catalytic Cycle: The Outer-Sphere Hydrogen Transfer
The reduction of the substrate proceeds via an elegant, concerted, outer-sphere mechanism. This is a critical distinction from many hydrogenation mechanisms where the substrate must first coordinate directly to the metal center (inner-sphere). Here, the substrate interacts with the catalyst's ligands in a highly organized, six-membered pericyclic transition state.[2][8]
-
Step 1: Transition State Assembly : The prochiral ketone or imine substrate approaches the active ruthenium-hydride catalyst. It orients itself to form a six-membered ring transition state involving the Ru-H, the C=O (or C=N) of the substrate, and the N-H of the Ts-DPEN ligand.
-
Step 2: Concerted Hydrogen/Proton Transfer : In a single, concerted step, the hydridic hydrogen on the ruthenium (Ru-H) is transferred to the electrophilic carbonyl carbon, while the protonic hydrogen from the ligand's nitrogen (N-H) is transferred to the carbonyl oxygen. This simultaneous, bifunctional transfer is the stereochemistry-determining step.
-
Step 3: Product Release : The newly formed chiral alcohol or amine is released from the outer coordination sphere of the catalyst, regenerating the 16-electron ruthenium amido complex.
-
Step 4: Catalyst Regeneration : The amido complex reacts with another molecule of the hydrogen donor (e.g., isopropanol), releasing the oxidized by-product (e.g., acetone) and regenerating the 18-electron active ruthenium-hydride species, thus closing the catalytic loop.[9]
The Origin of Enantioselectivity: A Matter of Sterics and Electronics
The exceptional enantioselectivity of the reaction is dictated by the energy difference between the two possible diastereomeric transition states (one leading to the R-product, the other to the S-product). The chiral Ts-DPEN ligand forces the substrate to adopt a specific orientation to minimize steric hindrance. Furthermore, a crucial stabilizing CH/π interaction occurs between an ortho C-H bond on one of the substrate's aromatic rings and the electron-rich η⁶-p-cymene ring of the catalyst.[6][7][8] This favorable interaction significantly lowers the energy of one transition state relative to the other, leading to the preferential formation of one enantiomer with high enantiomeric excess (% ee).[6][7]
Experimental Protocols and Data
A self-validating protocol is one where the expected outcome is consistently achieved through precise execution. The following protocols for catalyst synthesis and a model ATH reaction are based on established and reliable methodologies.
Protocol: Synthesis of the RuCl(p-cymene)[(R,R)-Ts-DPEN] Pre-catalyst
This procedure describes the straightforward synthesis from the commercially available ruthenium dimer and the chiral ligand.
-
Setup : To a round-bottom flask equipped with a magnetic stir bar, add the dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂) (1.0 eq) and (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-Ts-DPEN) (2.05 eq).
-
Solvent Addition : Add anhydrous dichloromethane (CH₂Cl₂) or methanol (MeOH) via syringe under an inert atmosphere (e.g., Nitrogen or Argon). The typical concentration is around 0.1 M.
-
Reaction : Stir the resulting orange-red mixture at room temperature for 1-2 hours. The reaction involves the cleavage of the chloride bridges of the dimer by the bidentate Ts-DPEN ligand to form the monomeric complex.[1]
-
Isolation : Remove the solvent under reduced pressure.
-
Purification : Precipitate the orange-red solid product by adding a non-polar solvent such as diethyl ether or hexane.
-
Final Steps : Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum to yield the final pre-catalyst.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details a typical ATH reaction using a formic acid/triethylamine mixture as the hydrogen source. This system is often preferred as the reaction goes to completion, whereas using isopropanol can be subject to equilibrium limitations.[10]
-
Reagent Preparation : Prepare a 5:2 azeotropic mixture of formic acid (HCOOH) and triethylamine (NEt₃).
-
Reaction Setup : In a reaction vessel, dissolve the substrate, acetophenone (1.0 eq), in the HCOOH/NEt₃ mixture.
-
Catalyst Addition : Add the RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst. The catalyst loading (S/C ratio) can range from 100 to 10,000 depending on the substrate's reactivity, with S/C 200-1000 being common.
-
Reaction Conditions : Stir the solution at a controlled temperature (e.g., 28-40 °C) for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or GC.
-
Workup : Upon completion, quench the reaction with water and neutralize the mixture with a base like sodium bicarbonate.
-
Extraction & Purification : Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude alcohol by flash column chromatography if necessary.
-
Analysis : Determine the enantiomeric excess (% ee) of the 1-phenylethanol product using chiral HPLC or GC.
Performance Data
The Ru-Ts-DPEN catalyst family demonstrates broad applicability. The following table summarizes typical results for the ATH of various ketones.
| Entry | Substrate | Catalyst | H-Donor | S/C Ratio | Yield (%) | % ee | Product Config. |
| 1 | Acetophenone | (R,R)-TsDPEN | HCOOH/NEt₃ | 200 | >98 | 99 | R |
| 2 | 2'-Chloroacetophenone | (R,R)-TsDPEN | HCOOH/NEt₃ | 500 | 95 | 98 | R |
| 3 | 4-Chromanone | (R,R)-TsDPEN | HCOOH/NEt₃ | 500 | 37[11] | 97[11] | R |
| 4 | 1-Tetralone | (R,R)-TsDPEN | i-PrOH/KOH | 1000 | 96 | 99 | S |
| 5 | Benzylacetone | (R,R)-TsDPEN | i-PrOH/KOH | 1000 | >99 | 98 | S |
Note: The product configuration (R or S) depends on the substrate priority rules and the specific catalyst enantiomer used. Using the (S,S)-Ts-DPEN catalyst typically yields the opposite enantiomer.
Conclusion
The RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst system is a testament to the power of rational catalyst design. Its mechanism, rooted in the principle of metal-ligand bifunctionality, provides a low-energy pathway for the highly enantioselective reduction of a wide range of ketones and imines.[9] The outer-sphere, concerted hydrogen transfer, governed by a delicate balance of steric repulsion and stabilizing CH/π interactions, is the key to its success. This guide has provided a detailed framework for understanding this mechanism, from pre-catalyst activation to the catalytic cycle itself, offering researchers the foundational knowledge required to effectively utilize and potentially innovate upon this exceptional catalytic system.
References
-
Mishra, A. A., & Bhanage, B. M. (2021) . Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]
-
Casey, C. P., et al. (2007) . A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society. [Link]
-
DiVA Portal . Ruthenium-Catalyzed Hydrogen Transfer Reactions. [Link]
-
MDPI . Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. [Link]
-
Skořepová, E., & Drabina, P. (2014) . Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines. Molecules, 19(11), 18666-18701. [Link]
-
ResearchGate . (PDF) Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. [Link]
-
MDPI . Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization. [Link]
-
Mishra, A. A., & Bhanage, B. M. (2021) . Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337–378. [Link]
-
Mishra, A. A., et al. (2020) . Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. RSC Advances, 10(49), 29277-29288. [Link]
-
Universidade de Lisboa . p-Cymene Based Ruthenium Complexes as Catalysts. [Link]
-
PubMed Central . Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines. [Link]
-
Krisch, M. J., et al. (2022) . Historical perspective on ruthenium-catalyzed hydrogen transfer and survey of enantioselective hydrogen auto-transfer processes for the conversion of lower alcohols to higher alcohols. Chemical Society Reviews. [Link]
-
Martins, J. E. D., et al. (2012) . Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PMC. [Link]
-
Kanto Chemical Co., Inc. . Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. [Link]
-
Noyori, R., et al. (2001) . Metal−Ligand Bifunctional Catalysis: A Nonclassical Mechanism for Asymmetric Hydrogen Transfer between Alcohols and Carbonyl Compounds. The Journal of Organic Chemistry. [Link]
Sources
- 1. RuCl(p-cymene)[(R,R)-Ts-DPEN] | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization [mdpi.com]
- 4. Historical perspective on ruthenium-catalyzed hydrogen transfer and survey of enantioselective hydrogen auto-transfer processes for the conversion of ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05621F [pubs.rsc.org]
- 5. Repositório :: Entrar [repositorio.ulisboa.pt]
- 6. researchgate.net [researchgate.net]
- 7. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kanto.co.jp [kanto.co.jp]
